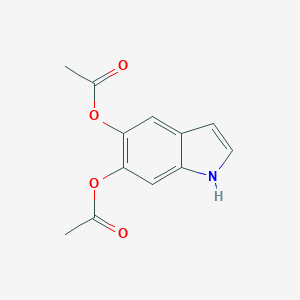

5,6-二乙酰氧基吲哚

描述

5,6-Diacetoxyindole, also known as 5,6-Diacetoxyindole, is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6-Diacetoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Diacetoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学性质

“5,6-二乙酰氧基吲哚”是一种化学化合物,其分子式为C12H11NO4 . 该化合物的分子量为233.22 g/mol . 该化合物的IUPAC名称为5-(乙酰氧基)-1H-吲哚-6-基乙酸酯 .

生产与储存

该化合物在20摄氏度下为固体,应在惰性气体下储存 . 它对光和空气敏感 . 该化合物通常以白色到淡黄色到淡红色粉末或晶体的形式存在 .

医药应用

“5,6-二乙酰氧基吲哚”用作大宗医药中间体,并用作医药产品的中间体 . 它常用于生产各种药物和药品。

黑色素前体

“5,6-二乙酰氧基吲哚”是皮肤光保护剂黑色素的前体 . 它用于制备5,6-二羟基吲哚-2-羧酸(DHICA)的羧酰胺,它是黑色素的主要生物合成前体 .

皮肤美容配方

作用机制

Target of Action

5,6-Diacetoxyindole is a derivative of 5,6-Dihydroxyindole (DHI), which is a melanin pigment precursor . The primary targets of 5,6-Diacetoxyindole are melanin-producing cells, particularly those involved in the synthesis of eumelanin . Eumelanin is a type of melanin that gives skin, hair, and eyes their color .

Mode of Action

5,6-Diacetoxyindole interacts with its targets by participating in the melanin synthesis pathway . It is used as a building block to synthesize eumelanin biopolymers via copolymerization reaction with 2-carboxy-5,6-dihydroxyindoles . The compound can also react with 3,4-dihydroxybenzaldehyde to form 4-[bis(1H-5,6-diacetoxyindol-2-yl)methyl]-1,2-diacetoxybenzene .

Biochemical Pathways

5,6-Diacetoxyindole affects the melanin synthesis pathway . In this pathway, dopachrome is converted into 5,6-dihydroxyindole (DHI), and DHI is oxidized to 5,6-dihydroxyquinone . The oxidation reaction is generally catalyzed by tyrosinase . 5,6-Diacetoxyindole, as a derivative of DHI, participates in these reactions and contributes to the formation of eumelanin .

Pharmacokinetics

It is known that the compound can be synthesized from trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene . The synthesis involves reductive cyclization, debenzylation, and acetylation, all carried out in one reaction vessel without intermediate isolation or purification steps . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of 5,6-Diacetoxyindole’s action is the production of eumelanin, which contributes to the pigmentation of skin, hair, and eyes . Additionally, 5,6-Diacetoxyindole exhibits a slight protective effect at certain concentrations . For example, it has been found to provide cytoprotection in cultured mouse retinas .

Action Environment

The action of 5,6-Diacetoxyindole can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of oxygen, as the melanin synthesis pathway involves oxidative reactions . Additionally, the compound’s action may be influenced by the pH of the environment, as certain reactions in the melanin synthesis pathway are pH-dependent .

生化分析

Biochemical Properties

5,6-Diacetoxyindole, as a derivative of 5,6-dihydroxyindole, may interact with various enzymes, proteins, and other biomolecules. For instance, 5,6-dihydroxyindole is known to be involved in the melanisation pathway, where it is converted into 5,6-dihydroxyquinone . The oxidation reaction is generally catalysed by tyrosinase .

Cellular Effects

5,6-Diacetoxyindole may have effects on various types of cells and cellular processes. For example, 5,6-dihydroxyindole, from which 5,6-Diacetoxyindole is derived, has been found to exhibit protective effects and cytotoxicity on retinal cells . It shows a slight protective effect at 10 μM both in vitro and in vivo .

Molecular Mechanism

It is known that 5,6-dihydroxyindole, the compound from which 5,6-Diacetoxyindole is derived, is involved in the melanisation pathway . This suggests that 5,6-Diacetoxyindole may also be involved in similar biochemical reactions.

Temporal Effects in Laboratory Settings

Studies on 5,6-dihydroxyindole have shown that its effects can change over time . For instance, it was found to show a slight protective effect at 10 μM both in vitro and in vivo .

Dosage Effects in Animal Models

Studies on 5,6-dihydroxyindole have shown that its effects can vary with dosage . For example, it was found to show a slight protective effect at 10 μM and a strong cytotoxicity at 100 μM in vitro .

Metabolic Pathways

5,6-Diacetoxyindole may be involved in the melanisation pathway, similar to 5,6-dihydroxyindole . In this pathway, dopachrome is converted into 5,6-dihydroxyindole, which is then oxidised to 5,6-dihydroxyquinone .

属性

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

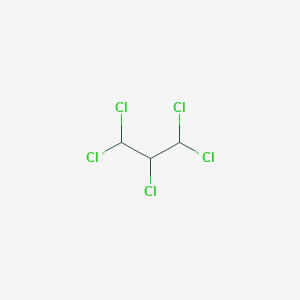

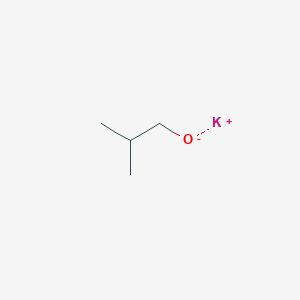

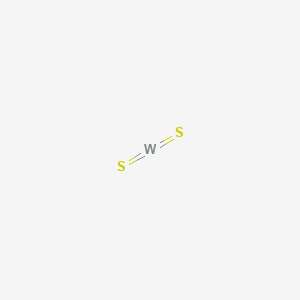

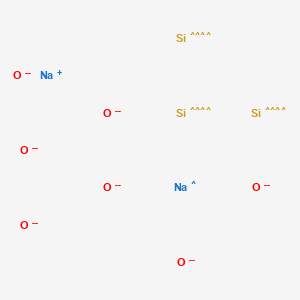

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

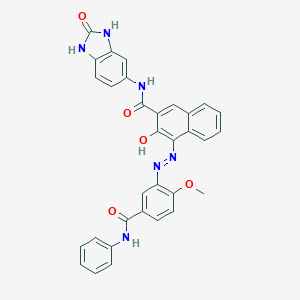

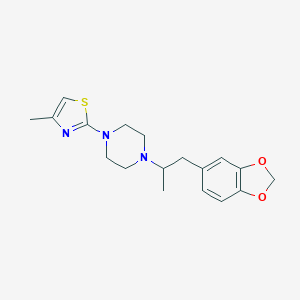

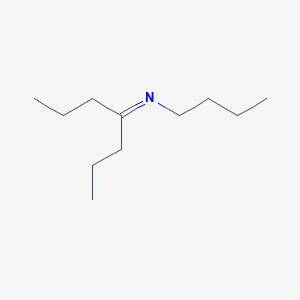

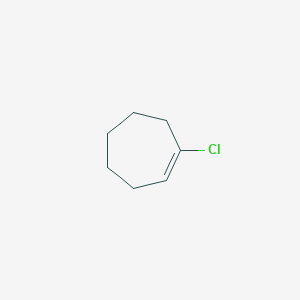

Feasible Synthetic Routes

Q1: What is the significance of 5,6-Diacetoxyindole in melanin research?

A: 5,6-Diacetoxyindole serves as a more stable precursor to 5,6-dihydroxyindole, a key intermediate in the complex pathway of eumelanin formation. [, ] This makes 5,6-DAI a valuable tool for studying melanin biosynthesis and exploring its potential applications in various fields. [, , ]

Q2: How does 5,6-Diacetoxyindole compare to 5,6-dihydroxyindole in terms of stability?

A: 5,6-Dihydroxyindole is known to be highly unstable, posing challenges for its use in research. [] 5,6-Diacetoxyindole, on the other hand, demonstrates greater stability, making it a preferred choice for investigations related to melanin precursors. [, ]

Q3: How does the chemical structure of 5,6-Diacetoxyindole influence its reactivity?

A: The presence of acetoxy groups at positions 5 and 6 of the indole ring in 5,6-DAI influences its reactivity compared to other indole derivatives. [, ] For instance, acidic conditions can lead to the formation of diindolocarbazole derivatives through a series of coupling and dehydrogenation reactions, a pathway not observed with 5,6-DAI. [] This difference in reactivity highlights the importance of structural features in directing chemical transformations.

Q4: Are there methods for introducing sugar molecules onto the 5,6-Diacetoxyindole structure?

A: Yes, a method called thioglycosylation allows for the attachment of sugar units (both monosaccharides and disaccharides) to 5,6-Diacetoxyindole. [] This process utilizes a dynamic mixture of thioglycoside agents and leverages the in situ conversion of glycosyl disulfides to more reactive phenylselenenyl sulfides. [] This approach provides a route to synthesizing glycosylated 5,6-Diacetoxyindole derivatives, potentially opening avenues for developing eumelanin-based materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)